N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide
Overview
Description
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound that contains both oxadiazole and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the oxadiazole ring, in particular, is known to impart various pharmacological properties, making this compound a subject of research in various scientific fields.
Scientific Research Applications
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential anticancer properties due to the presence of the oxadiazole ring.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Future Directions
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for structure-activity relationship (SAR) and activity potential .
Mode of Action
1,2,4-oxadiazoles have been studied for their interaction with various targets in the context of anti-infective activities .
Biochemical Pathways
1,2,4-oxadiazoles have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have shown anti-infective activities .
Biochemical Analysis
Biochemical Properties
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the oxadiazole moiety in the compound is known to interact with human carbonic anhydrase isoforms, which are enzymes involved in the regulation of pH and fluid balance in tissues . Additionally, the thiophene ring can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways . These interactions can lead to the modulation of enzyme activity, affecting various biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been reported to exhibit anti-inflammatory and antimicrobial properties, which can impact cellular functions such as cytokine production and microbial resistance . Additionally, the compound’s interaction with kinases can influence cell proliferation and apoptosis, thereby affecting overall cell function and health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the oxadiazole moiety can act as a hydrogen bond acceptor, facilitating binding interactions with target proteins . This binding can result in the inhibition of enzyme activity, such as the inhibition of carbonic anhydrase, which can affect various physiological processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular metabolism and function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antimicrobial activity . At higher doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, which are involved in the oxidation and reduction of various substrates . Additionally, the compound can interact with cofactors such as NADH and FAD, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic profile of the compound and its potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes . Additionally, the compound’s lipophilic nature allows it to accumulate in certain tissues, affecting its localization and activity. These transport and distribution characteristics are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide typically involves the cyclization of acyclic precursors. One common method is the cyclization of semicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) . Another method involves the reaction of amidoximes with isatoic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation could further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Br₂ in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions typically result in halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are also known for their pharmacological properties.
Uniqueness
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of both oxadiazole and thiophene rings in its structure. This dual presence enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-13-17-15(20-18-13)10-5-7-11(8-6-10)16-14(19)12-4-3-9-21-12/h3-9H,2H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVKHIUIJSORQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.